2-Formyl-5-(4-trifluoromethoxyphenyl)phenol
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Overview
Description
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol is an organic compound with the molecular formula C14H9F3O3 and a molecular weight of 282.20 g/mol . This compound is characterized by the presence of a formyl group and a trifluoromethoxyphenyl group attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions and reagents can be tailored to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Scientific Research Applications
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol involves its interaction with molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The trifluoromethoxyphenyl group can influence the compound’s reactivity and stability through electronic effects. These interactions can modulate the compound’s biological activity and its effects on various molecular targets.
Comparison with Similar Compounds
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol can be compared with other similar compounds, such as:
2-Formyl-4-(4-trifluoromethoxyphenyl)phenol: This compound has a similar structure but with the formyl group in a different position on the phenol ring.
2-Formyl-5-(4-methoxyphenyl)phenol: This compound has a methoxy group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSNSSBQVCSOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685337 |
Source
|
Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191053-35-6 |
Source
|
Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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